Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate
Overview
Description
Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate is a heterocyclic organic compound that belongs to the pyrazine family It is characterized by the presence of a pyrazine ring substituted with chlorine, methyl, and ethyl ester groups
Mechanism of Action
Target of Action
Pyrazine derivatives, such as Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate, are often used as flavorings in the food industry . .
Mode of Action
Pyrazine derivatives are known to interact with various receptors and enzymes in the body, which can lead to a variety of physiological effects .
Biochemical Pathways
Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways this compound affects. Pyrazine derivatives are known to be involved in a variety of biochemical processes, but the specifics would depend on the exact structure of the compound .
Pharmacokinetics
Many pyrazine derivatives are known to be rapidly absorbed and metabolized in the body .
Result of Action
Pyrazine derivatives can have a variety of effects depending on their specific structure and the receptors they interact with .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors. For instance, starting from 3,5-dimethylpyrazine, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Esterification: The carboxylate group can be introduced through esterification reactions. This involves reacting the chlorinated pyrazine with ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the pyrazine ring or the substituents.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile, products such as ethyl 6-amino-3,5-dimethylpyrazine-2-carboxylate can be formed.
Oxidation Products: Oxidation can yield compounds like ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylic acid.
Hydrolysis Products: Hydrolysis results in the formation of 6-chloro-3,5-dimethylpyrazine-2-carboxylic acid.
Scientific Research Applications
Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme interactions and metabolic pathways due to its structural similarity to biologically active pyrazine derivatives.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and flavoring agents.
Comparison with Similar Compounds
Ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate can be compared with other pyrazine derivatives:
Ethyl 3,5-dimethylpyrazine-2-carboxylate: Lacks the chlorine substituent, resulting in different reactivity and biological activity.
6-Chloro-3,5-dimethylpyrazine-2-carboxylic acid: The absence of the ethyl ester group affects its solubility and reactivity.
3,5-Dimethylpyrazine-2-carboxylate: Without the chlorine and ethyl groups, this compound exhibits distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 6-chloro-3,5-dimethylpyrazine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-4-14-9(13)7-5(2)11-6(3)8(10)12-7/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBCMKKGZWCMBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=N1)Cl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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